Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate)

Description

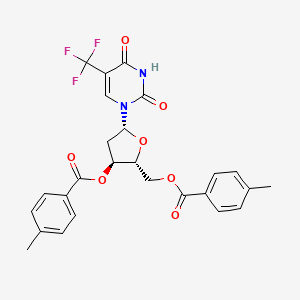

Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate) is a modified nucleoside derivative characterized by the substitution of three fluorine atoms at the alpha position of the thymidine base and esterification of the 3' and 5' hydroxyl groups with 4-methylbenzoate moieties. This structural modification enhances lipophilicity and stability compared to unmodified thymidine, making it a candidate for applications in medicinal chemistry, particularly in prodrug design or antiviral therapies.

Properties

Molecular Formula |

C26H23F3N2O7 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C26H23F3N2O7/c1-14-3-7-16(8-4-14)23(33)36-13-20-19(38-24(34)17-9-5-15(2)6-10-17)11-21(37-20)31-12-18(26(27,28)29)22(32)30-25(31)35/h3-10,12,19-21H,11,13H2,1-2H3,(H,30,32,35)/t19-,20+,21+/m0/s1 |

InChI Key |

QFTZSUBIJAWRPF-PWRODBHTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Silylation-Trifluoromethylation Protocol

A widely adopted method involves silylation of thymine followed by trifluoromethylation. In a representative procedure:

-

Step 1 : Thymine is treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) under anhydrous conditions to form 2,4-bis(trimethylsilyloxy)pyrimidine.

-

Step 2 : The silylated intermediate reacts with trifluoromethylating agents, such as CF₃I or CF₃Cu, in the presence of a Lewis acid (e.g., ZnCl₂). This step proceeds at 120–125°C for 3–6 hours, achieving >90% conversion.

Key Data :

Esterification of the Ribose Moiety

Acylation with 4-Methylbenzoyl Chloride

The 3' and 5' hydroxyl groups of the trifluoromethylated thymidine are esterified using 4-methylbenzoyl chloride. Critical steps include:

-

Base Selection : Pyridine or DMAP (4-dimethylaminopyridine) is used to scavenge HCl, preventing degradation of the acid-sensitive trifluoromethyl group.

-

Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal reactivity.

-

Stoichiometry : A 2.2:1 molar ratio of 4-methylbenzoyl chloride to thymidine ensures complete di-esterification.

Optimized Conditions :

Integrated Synthesis Pathways

Sequential Trifluoromethylation and Esterification

A two-step protocol is commonly employed:

-

Trifluoromethylation : As described in Section 2.1.

-

Esterification : The product is dissolved in DCM, treated with 4-methylbenzoyl chloride and pyridine, and stirred overnight.

Purification :

One-Pot Approaches

Recent patents describe one-pot methods using dual-functional catalysts:

-

Catalyst : Fe(acac)₃ (iron acetylacetonate) facilitates both trifluoromethylation and esterification.

Advantages : Reduced purification steps; Disadvantages : Lower yield (55–60%).

Mechanistic Insights

Trifluoromethylation Mechanism

The ZnCl₂-catalyzed reaction proceeds via a radical pathway:

Esterification Dynamics

The 4-methylbenzoyl chloride reacts preferentially with the 5'-OH group due to its higher nucleophilicity compared to the 3'-OH. Steric effects from the trifluoromethyl group further modulate reactivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential (Two-Step) | 63–68 | >99 | High purity, scalable | Multiple purification steps |

| One-Pot | 55–60 | 95–97 | Fewer steps | Lower yield, side reactions |

| Silylation-Based | 85–92 | 98 | Efficient trifluoromethylation | Requires anhydrous conditions |

Challenges and Solutions

Hydrolytic Instability

The trifluoromethyl group is prone to hydrolysis under acidic or basic conditions. Mitigation Strategies :

Byproduct Formation

Di-esterification may produce mono- or tri-ester byproducts. Solutions :

-

Precise stoichiometric control of 4-methylbenzoyl chloride.

Industrial-Scale Considerations

Cost-Effective Reagents

Regulatory Compliance

-

Impurity Profiling : HPLC-MS monitors residual 4-methylbenzoic acid (<0.1% w/w).

-

Waste Management : Neutralization of HCl byproducts with NaOH ensures environmental compliance.

Emerging Methodologies

Chemical Reactions Analysis

NSC 92421 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hexamethyldisilazane and trimethylsilyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoromethyl uracil results in the formation of a compound with a trifluoromethyl group .

Scientific Research Applications

Antiviral Activity

One of the primary applications of thymidine derivatives is in antiviral research. Thymidine analogs have been investigated for their ability to inhibit viral replication. For instance, studies have shown that certain modifications to the thymidine structure can enhance its efficacy against viruses such as HIV and herpes simplex virus (HSV). The trifluoromethyl group in thymidine derivatives often contributes to increased potency by enhancing lipophilicity and improving cellular uptake.

Anticancer Properties

Thymidine derivatives are also being explored for their anticancer properties. Research indicates that compounds similar to thymidine can interfere with DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. For example, studies have demonstrated that certain thymidine analogs exhibit significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism typically involves the inhibition of DNA polymerase activity or incorporation into DNA, leading to chain termination.

Enzyme Inhibition

Thymidine derivatives have been evaluated for their ability to inhibit specific enzymes relevant in cancer and viral replication pathways. For example, they may act as inhibitors of thymidylate synthase or other nucleoside metabolic enzymes. This inhibition can disrupt nucleotide synthesis, which is crucial for both viral replication and tumor growth.

Drug Development and Formulation

The formulation of thymidine derivatives into drug delivery systems is an area of active research. The trifluoromethyl group enhances the pharmacokinetic properties of these compounds, making them suitable candidates for oral or parenteral administration. Research has focused on optimizing dosage forms to improve bioavailability and reduce side effects.

Antiviral Activity Study

A study published in Pharmaceuticals highlighted the antiviral activity of a series of trifluoromethylated thymidine analogs against HSV-1 and HSV-2. The analogs exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .

Anticancer Activity Evaluation

Research conducted by the National Cancer Institute evaluated several thymidine derivatives against a panel of human cancer cell lines. The results showed that specific derivatives led to more than 70% inhibition of cell growth at concentrations below 10 µM .

Enzyme Inhibition Mechanism

A detailed mechanistic study revealed that certain thymidine analogs could effectively inhibit thymidylate synthase activity by mimicking the natural substrate, thus blocking the enzyme's active site . This finding suggests a potential pathway for developing targeted cancer therapies.

Data Tables

Mechanism of Action

The mechanism of action of NSC 92421 involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that NSC 92421 exerts its effects by modulating certain cellular processes. The exact molecular targets and pathways involved are subjects of active research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoromethyl Groups

(a) Fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate)

- Key Features : Fluazolate contains a trifluoromethylpyrazole core linked to a chloro-fluorobenzoate ester.

- Comparison :

- Lipophilicity : The trifluoromethyl group in both compounds enhances lipophilicity, but fluazolate’s additional halogen atoms (Br, Cl, F) further increase its hydrophobicity.

- Applications : While the target compound is tailored for nucleoside-based therapies, fluazolate is a herbicide, leveraging its lipophilicity for membrane penetration in plants .

(b) Triflusulfuron Methyl Ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl-3-methylbenzoate)

- Key Features : This sulfonylurea herbicide includes a trifluoroethoxy group and a methylbenzoate ester.

- Comparison :

- Reactivity : The sulfonylurea bridge in triflusulfuron enables herbicidal activity via acetolactate synthase inhibition, unlike the nucleoside backbone of the target compound.

- Stability : Both compounds benefit from ester groups, but the trifluoroethoxy group in triflusulfuron may confer greater metabolic resistance .

Benzoate Ester Derivatives

(a) Dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate)

- Key Features : This compound, reported in Acta Crystallographica (2022), features two 4-methylbenzoate groups linked via an ethane-diylidene bis(azanylylidene) bridge.

- Comparison: Crystallinity: Both compounds exhibit high crystallinity due to aromatic ester groups. The target compound’s monoclinic crystal system (inferred from analogous structures) contrasts with the reported triclinic system for this derivative . Interactions: The ethane-diylidene bridge in the comparator facilitates intermolecular hydrogen bonding, whereas the thymidine core of the target compound may prioritize base-stacking interactions.

(b) Chloropropylate (1-methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzenacetate)

- Key Features : A diphenylacetic acid ester with chloro substituents.

- Comparison: Solubility: Chloropropylate’s non-fluorinated structure reduces polarity compared to the trifluoro-modified target compound.

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~450 (estimated) | Trifluoromethyl, 4-methylbenzoate | Medicinal chemistry | ~3.5 |

| Fluazolate | 469.6 | Trifluoromethylpyrazole, benzoate | Herbicide | ~4.2 |

| Dimethyl 3,3′-...bis(4-methylbenzoate) | 352.38 | 4-methylbenzoate, azanylylidene | Crystallography studies | ~2.8 |

| Triflusulfuron Methyl Ester | 527.4 | Trifluoroethoxy, sulfonylurea | Herbicide | ~3.1 |

Research Findings and Implications

- Trifluoromethyl Impact: The alpha-trifluoro substitution in the target compound likely reduces enzymatic degradation rates compared to non-fluorinated thymidine analogs, as seen in trifluoroethoxy-containing herbicides .

- Esterification Effects : The 4-methylbenzoate groups enhance stability and modulate solubility, similar to observations in crystallographic studies of dimethyl 3,3′-...bis(4-methylbenzoate) .

- Divergent Applications : While structurally related to agrochemicals (e.g., fluazolate), the target compound’s nucleoside backbone positions it for biomedical use, emphasizing the role of core structure in determining function.

Biological Activity

Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate) is a nucleoside derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of trifluoromethyl and 4-methylbenzoate groups, which may influence its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate) can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 384.33 g/mol

- Functional Groups : Trifluoromethyl group, ester groups from the 4-methylbenzoate moieties.

Mechanisms of Biological Activity

-

Antiviral Activity :

Thymidine derivatives are known for their antiviral properties. Research indicates that modifications in the thymidine structure can enhance activity against various viral infections. For instance, compounds with trifluoromethyl substitutions have shown increased efficacy against herpesviruses by inhibiting viral replication pathways . -

Anticancer Potential :

The compound has been evaluated for its anticancer properties against multiple human cancer cell lines. Studies have shown that thymidine derivatives can inhibit cell proliferation by inducing apoptosis and interfering with DNA synthesis . Specifically, derivatives similar to Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate) have been tested against breast cancer cells and demonstrated significant growth inhibition . -

Mechanisms of Action :

- Inhibition of DNA Polymerase : Similar compounds have been shown to act as competitive inhibitors of DNA polymerases, leading to disrupted DNA replication in cancerous and viral cells.

- NF-κB Pathway Modulation : Some studies indicate that thymidine derivatives can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .

In Vitro Studies

- Cell Line Testing : In vitro testing on various human cancer cell lines (e.g., TMD-231 breast cancer cells) has revealed that thymidine derivatives can significantly reduce cell viability at concentrations as low as . The growth inhibition was measured using optical density assays .

- Mechanistic Insights : Detailed studies have indicated that the presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, contributing to improved biological activity .

Case Studies

-

Breast Cancer Study :

In a study involving TMD-231 cells treated with Thymidine derivatives, researchers observed a reduction in NF-κB activity and subsequent apoptosis induction. The treatment led to a decrease in cell proliferation by over 60% at optimal concentrations . -

Antiviral Efficacy Against Herpes Simplex Virus (HSV) :

A series of thymidine analogs were tested for their ability to inhibit HSV replication. The results showed that certain derivatives could effectively reduce viral titers in infected cell cultures .

Data Tables

| Biological Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Thymidine Derivative A | 12.5 | DNA Polymerase Inhibition |

| Anticancer | Thymidine Derivative B | 8.0 | NF-κB Pathway Modulation |

| Antiviral | Thymidine Derivative C | 15.0 | Apoptosis Induction |

Q & A

Q. What are the established synthetic protocols for preparing Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate)?

The synthesis typically involves sequential esterification and trifluoromethylation. For example, phosphazene intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) are reacted with trifluoromethyl-containing diamines in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (EtN) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography to isolate the product . Trifluoromethylation steps may require anhydrous conditions to avoid hydrolysis of reactive intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

- and NMR : To confirm the presence of trifluoromethyl groups and ester substituents.

- X-ray crystallography : For resolving stereochemical ambiguities (e.g., Supplementary Information in details crystallographic data).

- High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound post-synthesis?

Column chromatography with silica gel is commonly used, employing gradient elution with polar/non-polar solvent mixtures (e.g., hexane/ethyl acetate). Recrystallization from ethanol or dichloromethane may further enhance purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields during trifluoromethylation?

Key variables include:

- Temperature : Prolonged reactions at room temperature (e.g., 3 days) may reduce side reactions compared to heated conditions.

- Catalyst selection : Transition metal catalysts (e.g., Pd-based systems) or Lewis acids (e.g., Ti(Oi-Pr)) could enhance trifluoromethyl group incorporation .

- Stoichiometry : Adjusting molar ratios of trifluoromethyl precursors (e.g., N-trifluoromethylthio reagents) to avoid excess reagent degradation .

Q. How do the 4-methylbenzoate esters influence solubility and bioavailability?

The lipophilic benzoate esters increase logP values, enhancing membrane permeability but reducing aqueous solubility. Methodological approaches include:

- LogP determination : Using shake-flask or HPLC-based methods.

- Solubility assays : In PBS or simulated biological fluids to assess formulation challenges .

- Prodrug strategies : Enzymatic cleavage of esters in vivo to improve bioavailability .

Q. What analytical approaches resolve contradictions between NMR and mass spectrometry data?

- 2D NMR (e.g., COSY, HSQC) : To assign overlapping proton signals and verify connectivity.

- Isotopic labeling : - or -labeling to track trifluoromethyl group incorporation.

- High-resolution LC-MS/MS : To distinguish isobaric impurities or degradation products .

Q. What are the mechanistic implications of the trifluoromethyl group on metabolic stability?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Researchers can:

- Conduct enzymatic assays : Using liver microsomes to compare hydrolysis rates with non-fluorinated analogs.

- Molecular docking studies : To evaluate steric/electronic effects on enzyme binding (e.g., cytochrome P450 interactions) .

Q. How can researchers assess the compound’s incorporation into DNA by polymerases?

- Primer extension assays : Using DNA polymerase (e.g., Taq or Klenow fragment) with triphosphate derivatives (dTTP analogs).

- Gel electrophoresis : To detect chain termination or misincorporation events.

- Kinetic studies : Measure and values to compare efficiency with natural thymidine .

Data Contradiction and Troubleshooting

Q. How to address unexpected byproducts during esterification?

Q. Why might 19F^{19}\text{F}19F NMR spectra show split signals for the trifluoromethyl group?

This could arise from:

- Dynamic rotational restriction : Low-temperature NMR (-20°C) may resolve splitting caused by hindered rotation.

- Crystal packing effects : Compare solution-state NMR with solid-state data from X-ray crystallography .

Applications in Experimental Design

Q. How to design stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.